1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate
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Overview
Description
1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate is an organic compound with the molecular formula C21H27NO3S and a molecular weight of 373.52 g/mol . This compound is characterized by the presence of a piperidine ring, a diphenylpropyl group, and a methanesulfonate ester. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate typically involves the reaction of 1,1-diphenyl-3-(piperidin-1-yl)propanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure consistent quality and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and oxone in solvents like acetonitrile or dichloromethane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 1,1-diphenyl-3-(piperidin-1-yl)propanol.
Scientific Research Applications
1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperidine ring and diphenylpropyl group contribute to its binding affinity and specificity. The methanesulfonate ester can undergo hydrolysis, releasing the active piperidine derivative, which can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-(piperidin-1-yl)propanol: Similar structure but lacks the methanesulfonate ester group.
1,1-Diphenyl-3-(piperidin-1-yl)propyl chloride: Similar structure but contains a chloride group instead of the methanesulfonate ester.
1,1-Diphenyl-3-(piperidin-1-yl)propyl acetate: Similar structure but contains an acetate ester group instead of the methanesulfonate ester.
Uniqueness
1,1-Diphenyl-3-(piperidin-1-yl)propyl methanesulfonate is unique due to its methanesulfonate ester group, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
IUPAC Name |
(1,1-diphenyl-3-piperidin-1-ylpropyl) methanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-26(23,24)25-21(19-11-5-2-6-12-19,20-13-7-3-8-14-20)15-18-22-16-9-4-10-17-22/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZDVMAVFKQNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(CCN1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201879 |
Source
|
Record name | Pridinol mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53639-82-0 |
Source
|
Record name | Pridinol mesilate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053639820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pridinol mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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